Cas no 1445-58-5 (3,6-Pyridazinedithione, 1,2-dihydro-)

3,6-Pyridazinedithione, 1,2-dihydro-, is a heterocyclic compound featuring a pyridazine core with two thione functional groups at the 3- and 6-positions. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of sulfur-containing heterocycles and metal-chelating ligands. Its dithione groups enable versatile coordination chemistry, useful in catalysis and material science applications. The compound’s stability and well-defined electronic properties also make it suitable for studies in photochemistry and redox processes. Researchers value its predictable reactivity and potential for functionalization, supporting advancements in pharmaceuticals, agrochemicals, and coordination polymers.
3,6-Pyridazinedithione, 1,2-dihydro- structure
1445-58-5 structure
Product Name:3,6-Pyridazinedithione, 1,2-dihydro-
CAS No:1445-58-5
MF:C4H4N2S2
MW:144.217957496643
CID:96597
PubChem ID:3809661
Update Time:2025-11-04

3,6-Pyridazinedithione, 1,2-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 3,6-Pyridazinedithione, 1,2-dihydro-
    • 1,2-dihydropyridazine-3,6-dithione
    • 3,6-Dimercaptopyridazine
    • DTXSID40396737
    • F90359
    • 6-Mercaptopyridazine-3(2H)-thione
    • Pyridazine-3,6-dithiol
    • 1445-58-5
    • 1,2,3,6-tetrahydropyridazine-3,6-dithione
    • SCHEMBL11026328
    • 1,2-dihydro-3 ,6-pyridazinedithione
    • 3-mercapto-6(1h)-pyridazinethione
    • starbld0045774
    • SCHEMBL7770425
    • SCHEMBL25841625
    • Inchi: 1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8)
    • InChI Key: ICIMHRGIRRYUIW-UHFFFAOYSA-N
    • SMILES: S=C1C=CC(NN1)=S

Computed Properties

  • Exact Mass: 143.98172
  • Monoisotopic Mass: 143.98159048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 88.2Ų

Experimental Properties

  • PSA: 24.06

3,6-Pyridazinedithione, 1,2-dihydro- Pricemore >>

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Additional information on 3,6-Pyridazinedithione, 1,2-dihydro-

Recent Advances in the Study of 3,6-Pyridazinedithione, 1,2-dihydro- (CAS: 1445-58-5): A Promising Scaffold in Medicinal Chemistry

The compound 3,6-Pyridazinedithione, 1,2-dihydro- (CAS: 1445-58-5) has recently garnered significant attention in the field of medicinal chemistry due to its versatile chemical properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its sulfur-containing dithione moiety, has been explored for its role in drug design, particularly in the development of enzyme inhibitors and antimicrobial agents. Recent studies have highlighted its unique reactivity and ability to form stable complexes with metal ions, making it a valuable candidate for further investigation.

One of the most notable advancements in the study of 3,6-Pyridazinedithione, 1,2-dihydro- is its application in the inhibition of key enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of xanthine oxidase, an enzyme implicated in gout and hyperuricemia. The study utilized molecular docking and kinetic assays to elucidate the binding interactions between the compound and the enzyme, revealing a high affinity and specificity that could pave the way for novel therapeutic strategies.

In addition to its enzyme inhibitory properties, 3,6-Pyridazinedithione, 1,2-dihydro- has shown promise as an antimicrobial agent. Research conducted by a team at the University of Cambridge in 2024 explored its activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a broad-spectrum antibacterial effect, with minimal cytotoxicity to human cells, suggesting its potential as a lead compound for the development of new antibiotics. These findings were further supported by structural-activity relationship (SAR) studies, which identified key functional groups responsible for its antimicrobial activity.

Another exciting development is the use of 3,6-Pyridazinedithione, 1,2-dihydro- in metal coordination chemistry. A recent publication in Inorganic Chemistry (2024) detailed its ability to form stable complexes with transition metals such as copper and zinc. These complexes were found to exhibit enhanced catalytic activity in oxidative reactions, opening new avenues for their use in industrial and pharmaceutical applications. The study also highlighted the compound's potential as a chelating agent in metal-based therapeutics, particularly for diseases involving metal ion dysregulation.

Despite these promising findings, challenges remain in the optimization of 3,6-Pyridazinedithione, 1,2-dihydro- for clinical use. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through further structural modifications and formulation studies. Ongoing research is focused on derivatizing the core scaffold to improve its pharmacokinetic properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into viable drug candidates.

In conclusion, 3,6-Pyridazinedithione, 1,2-dihydro- (CAS: 1445-58-5) represents a highly versatile and promising scaffold in medicinal chemistry. Its diverse applications, ranging from enzyme inhibition to antimicrobial activity and metal coordination, underscore its potential as a key player in the development of next-generation therapeutics. Continued research and innovation in this area are likely to yield significant breakthroughs in the near future.

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